3-(5-Nitrothiophen-2-yl)pyridine
Overview
Description
3-(5-nitro-2-thienyl)pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring with a nitro group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitro-2-thienyl)pyridine typically involves the nitration of a thiophene derivative followed by coupling with a pyridine derivative. One common method involves the nitration of 2-thiophenecarboxaldehyde to form 5-nitro-2-thiophenecarboxaldehyde, which is then subjected to a condensation reaction with 3-pyridinecarboxaldehyde under basic conditions to yield 3-(5-nitro-2-thienyl)pyridine .
Industrial Production Methods
Industrial production of 3-(5-nitro-2-thienyl)pyridine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-nitro-2-thienyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(5-amino-2-thienyl)pyridine.
Reduction: 3-(5-amino-2-thienyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-nitro-2-thienyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-nitro-2-thienyl)pyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The compound may also inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-2-thienyl)pyridine: Similar structure but with an amino group instead of a nitro group.
3-(2-thienyl)pyridine: Lacks the nitro group, resulting in different chemical properties.
5-nitro-2-thiophenecarboxaldehyde: Precursor in the synthesis of 3-(5-nitro-2-thienyl)pyridine.
Uniqueness
3-(5-nitro-2-thienyl)pyridine is unique due to the presence of both a nitro group and a heterocyclic structure, which imparts distinct chemical reactivity and biological activity. Its combination of a pyridine and thiophene ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(5-nitrothiophen-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)9-4-3-8(14-9)7-2-1-5-10-6-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWSTVKLOPFKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649765 | |
Record name | 3-(5-Nitrothiophen-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837376-40-6 | |
Record name | 3-(5-Nitro-2-thienyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837376-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Nitrothiophen-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.